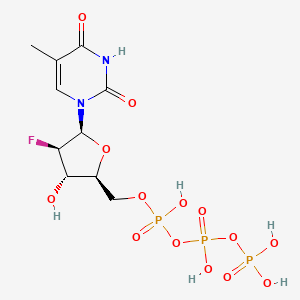

Clevudine triphosphate

Description

Properties

CAS No. |

174625-00-4 |

|---|---|

Molecular Formula |

C10H16FN2O14P3 |

Molecular Weight |

500.16 g/mol |

IUPAC Name |

[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1 |

InChI Key |

RUKRVHYQIIURNV-XQXXSGGOSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Clevudine triphosphate; L-FMAU-TP; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clevudine Triphosphate in HBV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clevudine is a synthetic pyrimidine nucleoside analog of the unnatural L-configuration with potent antiviral activity against the Hepatitis B Virus (HBV).[1][2] It was developed for the treatment of chronic hepatitis B, and it is distinguished by its ability to maintain suppression of HBV DNA for extended periods even after treatment cessation.[3][4] The active form of the drug, clevudine 5'-triphosphate, targets the HBV polymerase, a multi-functional reverse transcriptase essential for viral replication.[1][5] This guide provides a detailed technical overview of the cellular processing of clevudine and the multi-step molecular mechanism by which its active triphosphate metabolite inhibits HBV replication.

Cellular Uptake and Metabolic Activation

Following oral administration, clevudine is absorbed and transported to hepatocytes, the primary site of HBV replication.[5] Within these liver cells, it undergoes intracellular phosphorylation to become the pharmacologically active clevudine 5'-triphosphate.[1][6] This activation is a three-step process catalyzed by host cellular kinases:

-

Monophosphorylation: Clevudine is first converted to clevudine 5'-monophosphate.

-

Diphosphorylation: The monophosphate form is subsequently phosphorylated to clevudine 5'-diphosphate. In primary human hepatocytes, the conversion of the monophosphate to the diphosphate has been identified as the rate-limiting step in the activation pathway.[6]

-

Triphosphorylation: Finally, the diphosphate is converted to the active clevudine 5'-triphosphate.[6]

Clevudine 5'-triphosphate has a long intracellular half-life of approximately 11 hours, which contributes to its sustained antiviral effect.[5][6]

References

- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Clevudine used for? [synapse.patsnap.com]

- 3. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 6. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Clevudine Triphosphate: A Technical Overview of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevudine is a synthetic nucleoside analog of the unnatural L-configuration that exhibits potent antiviral activity against the hepatitis B virus (HBV).[1] Following administration, clevudine is metabolized within hepatocytes to its active form, clevudine triphosphate.[2][3] This active metabolite is the primary agent responsible for the drug's therapeutic effect. This document provides an in-depth technical guide on the chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Chemical and Physical Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference(s) |

| IUPAC Name | [[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [4][5] |

| Molecular Formula | C₁₀H₁₆FN₂O₁₄P₃ | [4][5][6] |

| Molecular Weight | 500.16 g/mol | [4][5][6] |

| CAS Number | 174625-00-4 | [5] |

| Synonyms | Clevudine TP, L-Fmau-TP | [4][5] |

| InChI | InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1 | [4][5] |

| InChIKey | RUKRVHYQIIURNV-XQXXSGGOSA-N | [4] |

| SMILES | CC1=CN(C(=O)NC1=O)[C@@H]2--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O">C@@HF | [4] |

Mechanism of Action

This compound exerts its antiviral effects by inhibiting the hepatitis B virus (HBV) DNA polymerase, an enzyme crucial for the replication of the viral genome.[2] The mechanism is multifaceted, involving both competitive and noncompetitive inhibition.

Initially, clevudine, a synthetic thymidine nucleoside analog, is taken up by hepatocytes, the primary liver cells infected by HBV.[2] Within these cells, it undergoes phosphorylation by cellular kinases to its active triphosphate form.[3][7]

This compound then acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain.[2] Incorporation of this compound leads to premature chain termination, thus halting viral DNA synthesis.[2][8][9]

Furthermore, studies have revealed a unique noncompetitive inhibition mechanism. This compound can inhibit the protein priming stage of HBV DNA synthesis, a critical initial step, without being incorporated into the DNA.[10] It is suggested that this compound binds to and distorts the active site of the HBV polymerase, rendering it incapable of polymerization.[10][11] This dual mechanism of action contributes to its potent and sustained antiviral activity.[2]

Caption: Cellular activation of Clevudine and its mechanism of action against HBV.

Experimental Protocols

Analysis of Intracellular Clevudine Phosphorylation by HPLC

This protocol is based on the methodology used to determine the time course of clevudine phosphorylation in primary human hepatocytes.[12]

Objective: To quantify the intracellular concentrations of clevudine and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).

Methodology:

-

Cell Culture and Treatment:

-

Culture primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2) under standard conditions.

-

Incubate the cells with radiolabeled clevudine (e.g., [³H]clevudine) at a known concentration (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Cell Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract the intracellular contents using a 60% methanol solution.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular metabolites.

-

Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Utilize a reversed-phase ion-pair high-performance liquid chromatography (HPLC) system.[13]

-

Separate the metabolites on a C18 column using a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and a phosphate buffer.[13]

-

Detect the radiolabeled metabolites using an in-line scintillation counter or by collecting fractions and performing liquid scintillation counting.

-

Quantify the amount of each metabolite by comparing the peak areas or counts to a standard curve of known concentrations of clevudine and its phosphorylated forms.

-

Caption: Experimental workflow for analyzing intracellular Clevudine phosphorylation.

In Vitro Antiviral Activity Assay

This protocol describes a general method to determine the 50% effective concentration (EC₅₀) of clevudine against HBV in a cell-based assay.[3][14]

Objective: To assess the potency of clevudine in inhibiting HBV replication in vitro.

Methodology:

-

Cell Culture:

-

Seed HepG2 2.2.15 cells, a human hepatoma cell line that constitutively expresses HBV, in 96-well plates.

-

-

Drug Treatment:

-

Prepare serial dilutions of clevudine in cell culture medium.

-

Treat the cells with the different concentrations of clevudine. Include a no-drug control.

-

-

Incubation:

-

Incubate the treated cells for a defined period, typically 6-9 days, to allow for multiple rounds of viral replication.

-

-

Quantification of Viral DNA:

-

Harvest the cell culture supernatant.

-

Extract viral DNA from the supernatant.

-

Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay.

-

-

Data Analysis:

-

Plot the percentage of viral replication inhibition against the drug concentration.

-

Calculate the EC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50%, using a non-linear regression analysis.

-

HBV Endogenous Polymerase Assay (EPA)

This assay measures the direct inhibitory effect of this compound on the HBV polymerase activity.[10]

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on HBV DNA synthesis.

Methodology:

-

Isolation of HBV Nucleocapsids:

-

Isolate HBV nucleocapsids from an HBV-producing cell line or from the serum of infected patients.

-

-

Endogenous Polymerase Reaction:

-

Incubate the isolated nucleocapsids in a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of this compound.

-

-

DNA Synthesis and Precipitation:

-

Allow the polymerase reaction to proceed at 37°C. The endogenous HBV polymerase within the nucleocapsids will synthesize viral DNA using the packaged viral RNA as a template.

-

Stop the reaction and precipitate the newly synthesized radiolabeled DNA using trichloroacetic acid (TCA).

-

-

Quantification:

-

Filter the precipitated DNA onto glass fiber filters.

-

Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of DNA synthesis for each concentration of this compound.

-

Determine the IC₅₀ value, the concentration at which the drug inhibits polymerase activity by 50%.

-

References

- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C10H16FN2O14P3 | CID 503024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – CAS 174625-00-4 | Sigut Labs [sigutlabs.com]

- 6. santiago-lab.com [santiago-lab.com]

- 7. Clevudine | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Clevudine used for? [synapse.patsnap.com]

- 9. santiago-lab.com [santiago-lab.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Stumble of a Potent Anti-Hepatitis B Agent: A Technical History of Clevudine

For decades, the global health burden of chronic hepatitis B (CHB) has driven a relentless search for effective antiviral therapies. In this landscape, the synthetic pyrimidine nucleoside analog, Clevudine (L-FMAU), emerged as a promising candidate with potent activity against the hepatitis B virus (HBV). This technical guide delineates the discovery and development history of Clevudine, from its initial synthesis and preclinical evaluation to its journey through clinical trials, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Developed through a collaboration between researchers at the University of Georgia, Yale University, and Bukwang Pharmaceutical, Clevudine demonstrated a significant ability to reduce HBV DNA levels in infected patients.[1] Its unique L-configuration distinguished it from many other nucleoside analogs, contributing to its pharmacological profile. The drug gained approval for the treatment of CHB in South Korea and the Philippines, marketed under trade names such as Levovir and Revovir.[2] However, its journey was not without challenges, as long-term safety concerns, particularly myopathy, ultimately curtailed its widespread adoption and further development in many regions.

Discovery and Preclinical Development

The discovery of Clevudine stemmed from the exploration of unnatural L-configuration nucleosides as potential antiviral agents. Its initial synthesis was a multi-step process, with subsequent research focusing on developing more efficient, protecting-group-free synthetic routes to improve yield and scalability.[2]

Synthesis

The initial synthesis of Clevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil) was a complex chemical process. While the seminal synthesis by Chu et al. in 1995 laid the groundwork, subsequent efforts aimed to streamline the process. A notable later approach, for instance, started from 2-deoxy-2-fluoro-D-galactopyranose, employing key steps like an iodine-promoted cyclization and oxidative cleavage to achieve the desired L-arabinofuranosyl scaffold. This newer strategy was reported to be shorter and have a higher yield compared to earlier methods.

Preclinical Evaluation

Preclinical studies were crucial in establishing the antiviral potency and safety profile of Clevudine before its introduction into human trials. These investigations were primarily conducted in in vitro cell culture systems and in vivo animal models that support hepadnavirus replication, such as the duck and the woodchuck.

Experimental Protocol: In Vivo Antiviral Efficacy in the Woodchuck Model

The woodchuck model of chronic hepatitis B was instrumental in evaluating the in vivo efficacy of Clevudine.

-

Animal Model: Eastern woodchucks (Marmota monax) chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV.

-

Treatment: Clevudine was administered orally to the woodchucks at varying doses.

-

Monitoring: Serum WHV DNA levels were quantified regularly using dot blot or quantitative PCR assays. Woodchuck hepatitis surface antigen (WHsAg) levels were also monitored.

-

Outcome Assessment: The primary endpoint was the reduction in serum WHV DNA levels from baseline. The durability of the antiviral response after cessation of treatment was also a key parameter. In these studies, Clevudine demonstrated a marked and rapid inhibition of virus replication with no significant toxicity observed.[3] Notably, a significant reduction in the covalently closed circular DNA (cccDNA) pool in the liver was observed in the woodchuck model, suggesting a potential for a more sustained off-treatment response.[4][5]

Mechanism of Action

Clevudine is a thymidine analog that exerts its antiviral effect by inhibiting the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1]

Intracellular Activation and Inhibition of Viral Replication

Upon oral administration, Clevudine is absorbed and transported to hepatocytes, the primary site of HBV replication. Inside the liver cells, it undergoes phosphorylation by cellular kinases to its active triphosphate form, Clevudine triphosphate.[6] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.[6] The incorporation of this compound leads to premature chain termination, effectively halting viral DNA synthesis and reducing the viral load.[1][6]

Clinical Development

Clevudine progressed through a series of clinical trials to evaluate its safety, pharmacokinetics, and antiviral efficacy in patients with chronic hepatitis B.

Phase II Clinical Trials

A key Phase II study (NCT00044135) was a randomized, partially-blinded trial that evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of 12 weeks of treatment with Clevudine at doses of 10 mg, 30 mg, and 50 mg once daily in patients with CHB.[7]

Experimental Protocol: Phase II Clinical Trial (NCT00044135)

-

Study Design: A multicenter, randomized, partially-blinded, placebo-controlled study.

-

Participants: Patients with chronic HBV infection who were nucleoside-naïve. Inclusion criteria included detectable HBsAg for more than 6 months and HBV DNA levels ≥ 3,000,000 copies/mL.[7]

-

Intervention: Patients were randomized to receive Clevudine 10 mg, 30 mg, or 50 mg once daily for 12 weeks.[7][8]

-

Primary Endpoints: Safety and tolerability of Clevudine.

-

Secondary Endpoints: Change in serum HBV DNA from baseline, proportion of patients with undetectable HBV DNA, and pharmacokinetic parameters.

-

Methodology for HBV DNA Quantification: Serum HBV DNA levels were measured using the Digene Hybrid Capture II assay, which had a lower limit of detection of 4,700 copies/mL.[8]

Table 1: Efficacy of Clevudine in a Phase II Clinical Trial (12 weeks)

| Dose Group | Number of Patients (n) | Median Change in HBV DNA (log10 copies/mL) | Patients with Undetectable HBV DNA (%) |

| 10 mg | 10 | -3.2 | 10% |

| 30 mg | 11 | -3.7 | 45.5% |

| 50 mg | 10 | -4.2 | 20% |

| Data from Lim et al., 2008.[8] |

The results of this Phase II trial demonstrated that Clevudine was a potent antiviral agent and was well-tolerated over the 12-week treatment period.[8] The 30 mg dose was identified as the optimal dosage, achieving a significant reduction in viral load.[8]

Phase III Clinical Trials

Following the promising results from Phase II studies, Clevudine entered larger Phase III trials to confirm its efficacy and safety in a broader patient population. These studies were conducted in both HBeAg-positive and HBeAg-negative CHB patients.

A 24-week Phase III study demonstrated that Clevudine had a potent and sustained antiviral effect. In HBeAg-positive patients, 59% had undetectable HBV DNA after 24 weeks of treatment, and 68% had normal liver enzymes.[5] In HBeAg-negative patients, the response was even more pronounced, with 92% achieving undetectable HBV DNA and 75% having normal liver enzymes.[5]

Long-Term Efficacy and Safety

Long-term studies were initiated to evaluate the durability of the virologic response and to monitor for any emerging safety concerns with prolonged Clevudine therapy. A retrospective study in Korea provided insights into the long-term outcomes of Clevudine treatment.

Table 2: Long-Term Efficacy of Clevudine (30 mg daily) in Naïve CHB Patients

| Endpoint | 12 Months | 24 Months | 36 Months |

| Virologic Response (Undetectable HBV DNA) | |||

| Overall | 65.8% | 74.7% | 74.7% |

| HBeAg-positive | 53.8% | 59.7% | 59.7% |

| HBeAg-negative | 83.6% | 95.3% | 95.3% |

| Biochemical Response (ALT Normalization) | |||

| Overall | 77.6% | 86.2% | 86.2% |

| HBeAg Seroconversion (in HBeAg-positive patients) | 17.6% | 23.5% | 23.5% |

| Viral Breakthrough | 6.6% | 22.5% | 30.0% |

| Data from Choung et al., 2012.[9] |

While the long-term data confirmed the potent antiviral efficacy of Clevudine, it also revealed a significant rate of viral breakthrough over time.[9] More concerningly, long-term use was associated with cases of myopathy (muscle weakness and pain), which became a major safety issue.[9] This adverse effect was a significant factor in the decision to halt further clinical development in many countries and led to recommendations against its use as a first-line therapy, especially with the availability of other potent and safer antiviral agents.[9]

Conclusion

The story of Clevudine is a compelling case study in the discovery and development of antiviral drugs. It highlights the journey from a promising chemical entity with a potent mechanism of action to a clinically evaluated therapeutic with both significant efficacy and unforeseen long-term safety challenges. For researchers and drug development professionals, the history of Clevudine underscores the critical importance of long-term safety monitoring and the continuous need for a deep understanding of a drug's mechanism, not only in its intended therapeutic action but also in its potential off-target effects. While Clevudine's role in the treatment of chronic hepatitis B has been limited by its safety profile, the scientific knowledge gained from its development continues to inform the ongoing quest for a cure for this persistent global disease.

References

- 1. What is Clevudine used for? [synapse.patsnap.com]

- 2. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Clevudine Inhibits Hepatitis Delta Virus Viremia: a Pilot Study of Chronically Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of clevudine for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-Term Treatment Efficacy and Safety of Clevudine Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Clevudine Triphosphate and Mitochondrial Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevudine, a nucleoside analog previously utilized for the treatment of chronic hepatitis B, has been associated with a significant risk of mitochondrial toxicity, primarily manifesting as myopathy. This technical guide provides a comprehensive overview of the current understanding of the mechanisms underlying clevudine-induced mitochondrial dysfunction. While the active metabolite, clevudine triphosphate, was initially hypothesized to inhibit mitochondrial DNA polymerase gamma (Pol γ), a key enzyme in mitochondrial DNA (mtDNA) replication, in a manner similar to other toxic nucleoside analogs, evidence suggests a more complex and potentially indirect mechanism of action. This document summarizes the key clinical and preclinical data, details relevant experimental protocols for assessing mitochondrial toxicity, and provides visual representations of the metabolic and pathological pathways.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of antiviral drugs that are structurally similar to endogenous nucleosides. While effective in inhibiting viral replication, some NRTIs can interfere with host cellular processes, leading to significant off-target toxicity. A primary concern with many NRTIs is their potential to induce mitochondrial dysfunction. Mitochondria, the cellular organelles responsible for energy production, possess their own circular DNA (mtDNA) and the machinery to replicate it, including the dedicated DNA polymerase gamma (Pol γ). Inhibition of Pol γ by the triphosphate forms of some NRTIs can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular and tissue damage.

Clevudine, a pyrimidine nucleoside analog, demonstrated potent antiviral activity against the hepatitis B virus (HBV). However, long-term therapeutic use has been linked to severe myopathy, characterized by the depletion of mitochondrial DNA in skeletal muscle.[1][2] This guide delves into the scientific studies investigating the relationship between this compound and mitochondrial toxicity, presenting the current, albeit sometimes conflicting, evidence.

Quantitative Data on Clevudine's Mitochondrial Effects

The following tables summarize the key quantitative findings from in vitro and clinical studies on the impact of clevudine on mitochondrial parameters.

Table 1: In Vitro Effects of Clevudine on Mitochondrial Function

| Cell Line | Clevudine Concentration | Duration of Exposure | Effect on mtDNA Content | Effect on Mitochondrial Function | Reference |

| INS-1E (rat clonal β-cell) | 100 µM | 4 weeks | Dose-dependent reduction | Decreased MTT signal, reduced COX activity, decreased cellular ATP | [3] |

| INS-1E (rat clonal β-cell) | 1 mM | 4 weeks | Dose-dependent reduction | Decreased MTT signal, reduced COX activity, decreased cellular ATP | [3] |

| HepG2 (human hepatoma) | Not specified | Not specified | No adverse effect | No adverse effect | [4] |

Table 2: Clinical Observations of Clevudine-Associated Myopathy

| Number of Patients | Duration of Clevudine Therapy | Key Clinical Findings | Muscle Biopsy Findings | Reference |

| 7 | > 8 months (8-13 months) | Progressive proximal muscular weakness, elevated creatine kinase | Myonecrosis, ragged red fibers, cytochrome c oxidase-negative fibers, mtDNA depletion | [1] |

| 95 (case series) | ~14.2 months | Progressive weakness in proximal lower extremities, elevated creatine kinase | Findings compatible with mitochondrial myopathy | [2] |

Unraveling the Mechanism of Toxicity: A Point of Contention

A central question in clevudine-induced mitochondrial toxicity is the direct role of its active triphosphate form in inhibiting mitochondrial DNA polymerase gamma.

The Polymerase Gamma Inhibition Hypothesis

For many toxic nucleoside analogs, the primary mechanism of mitochondrial toxicity is the inhibition of Pol γ by their triphosphate metabolites. These analogs can act as competitive inhibitors or be incorporated into the nascent mtDNA chain, causing chain termination and halting replication.

Evidence Against Direct Polymerase Gamma Inhibition

Contrary to the prevailing hypothesis for other NRTIs, at least one in vitro study has reported that this compound did not inhibit mitochondrial DNA polymerase gamma.[4] This finding suggests that the observed mtDNA depletion in patients may occur through an alternative or indirect mechanism.

Alternative Hypotheses

Given the evidence against direct Pol γ inhibition, other potential mechanisms for clevudine-induced mitochondrial toxicity must be considered:

-

Imbalance of Mitochondrial Nucleotide Pools: Clevudine's phosphorylation to its triphosphate form could potentially compete with the phosphorylation of endogenous nucleosides, leading to a depletion of the natural substrates required for mtDNA synthesis.

-

Inhibition of Nucleoside Transport: Clevudine could interfere with the transport of essential nucleosides into the mitochondria, thereby limiting the building blocks available for mtDNA replication.

-

Induction of Oxidative Stress: Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), which can damage mtDNA and other mitochondrial components, creating a vicious cycle of damage.

-

Off-target Effects on Other Mitochondrial Proteins: Clevudine or its metabolites may interact with other mitochondrial proteins essential for mtDNA maintenance or overall mitochondrial function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mitochondrial toxicity. Below are protocols for key experiments cited in the study of clevudine and other nucleoside analogs.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by Quantitative PCR (qPCR)

This method determines the relative amount of mtDNA compared to nuclear DNA (nDNA).

1. DNA Extraction:

- Isolate total DNA from cultured cells or tissue biopsies using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

2. qPCR Reaction Setup:

- Prepare a master mix for qPCR containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a probe-based system).

- Use two sets of primers: one specific for a mitochondrial gene (e.g., a region of the D-loop or a protein-coding gene like MT-ND1) and one for a single-copy nuclear gene (e.g., B2M or RNase P).

- Add a standardized amount of template DNA to each reaction well.

- Run the qPCR reaction in a real-time PCR instrument.

3. Data Analysis:

- Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear gene targets for each sample.

- Calculate the difference in Ct values (ΔCt) between the nuclear and mitochondrial genes (ΔCt = CtnDNA - CtmtDNA).

- The relative mtDNA copy number can be calculated using the formula: 2 x 2ΔCt.

Cytochrome c Oxidase (COX) Activity Assay

This spectrophotometric assay measures the activity of Complex IV of the electron transport chain, a key indicator of mitochondrial respiratory function.

1. Sample Preparation:

- Isolate mitochondria from cultured cells or tissue homogenates by differential centrifugation.

- Alternatively, use whole-cell lysates prepared with a mild detergent that preserves enzyme activity.

- Determine the protein concentration of the mitochondrial or cell lysate preparation.

2. Assay Procedure:

- Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate buffer).

- Reduce cytochrome c using a reducing agent like dithiothreitol (DTT) or sodium hydrosulfite.

- Add a specific amount of the sample (mitochondria or cell lysate) to the reaction buffer in a cuvette.

- Initiate the reaction by adding the reduced cytochrome c.

- Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The oxidation of reduced cytochrome c by COX leads to a decrease in absorbance at this wavelength.

3. Calculation of Activity:

- Calculate the rate of change in absorbance per minute (ΔA550/min).

- Use the Beer-Lambert law and the extinction coefficient for reduced cytochrome c to convert the change in absorbance to the rate of cytochrome c oxidation.

- Normalize the activity to the protein concentration of the sample.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to clevudine's metabolism and its impact on mitochondria.

Conclusion and Future Directions

The available evidence strongly indicates that long-term therapy with clevudine is associated with mitochondrial toxicity, leading to myopathy and mtDNA depletion. However, the precise molecular mechanism remains an area of active investigation. The lack of direct inhibition of Pol γ by this compound in vitro suggests that alternative pathways, such as the disruption of mitochondrial nucleotide pools or other off-target effects, may be responsible for the observed toxicity.

For drug development professionals, the case of clevudine underscores the importance of comprehensive preclinical mitochondrial toxicity screening that goes beyond simple Pol γ inhibition assays. Future research should focus on elucidating the exact mechanism of clevudine-induced mitochondrial dysfunction. This could involve studies on mitochondrial nucleoside transport, the impact on intramitochondrial nucleotide pools, and the potential for oxidative stress. A clearer understanding of these processes will not only clarify the toxicology of clevudine but also aid in the development of safer nucleoside analogs for the treatment of viral diseases.

References

- 1. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-dose clevudine impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clevudine Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Phosphorylation of Clevudine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the intracellular metabolic activation of clevudine, a synthetic L-nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV). The core focus is on the multi-step phosphorylation cascade that converts clevudine into its pharmacologically active triphosphate form, a critical process for its therapeutic efficacy.

The Clevudine Phosphorylation Pathway

Clevudine, chemically known as 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine (L-FMAU), requires intracellular conversion to its 5'-triphosphate metabolite to exert its antiviral effect[1][2]. This activation is a sequential, three-step enzymatic process mediated by host cellular kinases.

-

Monophosphorylation: Clevudine is first phosphorylated at the 5' position to form clevudine-5'-monophosphate (CLV-MP). This initial step can be catalyzed by the mitochondrial isoform of thymidine kinase (TK2)[3].

-

Diphosphorylation: CLV-MP is subsequently converted to clevudine-5'-diphosphate (CLV-DP). In primary human hepatocytes, this conversion has been identified as the rate-limiting step in the overall phosphorylation pathway[4].

-

Triphosphorylation: The final step involves the phosphorylation of CLV-DP to the active moiety, clevudine-5'-triphosphate (CLV-TP)[5].

The active CLV-TP metabolite is a potent inhibitor of the HBV DNA polymerase, effectively halting viral replication[6].

Caption: Intracellular conversion of clevudine to its active triphosphate form.

Quantitative Analysis of Clevudine Phosphorylation

The efficiency of clevudine phosphorylation and the stability of its metabolites are key determinants of its antiviral potency and dosing schedule. Studies in primary human hepatocytes have provided crucial quantitative data on this process. The level of phosphorylation is dependent on both the exogenous drug concentration and the duration of exposure[4].

Table 1: Intracellular Kinetics of Clevudine-Triphosphate (CLV-TP) in Primary Human Hepatocytes

| Parameter | Value | Conditions | Reference |

| Intracellular Concentration | 41.3 ± 8.4 pmol/10⁶ cells (~10 µM) | 1 µM Clevudine Incubation | [4] |

| Time to Peak Concentration | ~8 hours | 1 µM Clevudine Incubation | [4] |

| Initial Half-Life | ~11 hours | Following peak concentration | [4] |

Table 2: Comparison of Clevudine Metabolite Formation in Liver-Derived Cells

| Cell Type | Major Clevudine Metabolite | CLV-TP Level Comparison | Reference |

| Primary Human Hepatocytes | 5'-Monophosphate (CLV-MP) | Similar to hepatoma lines | [4] |

| Human Hepatoma Cell Lines | 5'-Triphosphate (CLV-TP) | Similar to primary hepatocytes | [4] |

These findings highlight that while the rate-limiting step differs, both primary and transformed liver cells achieve similar levels of the active triphosphate metabolite[4].

Experimental Protocols for Measuring Phosphorylation

The quantification of intracellular clevudine and its phosphorylated forms requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with radiometric detection is a foundational technique, while methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches.

Protocol: HPLC Analysis of Radiolabeled Clevudine Metabolites

This method, adapted from studies on clevudine and other nucleoside analogs, uses radiolabeled drug to trace and quantify intracellular metabolites[4][7].

Methodology:

-

Cell Culture and Treatment:

-

Plate primary human hepatocytes or hepatoma cells (e.g., HepG2) at a desired density.

-

Incubate cells with a known concentration (e.g., 1 µM) of radiolabeled clevudine (e.g., [³H]-Clevudine or [¹⁴C]-Clevudine) for various time points (e.g., 2, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract intracellular metabolites by adding 0.5 mL of ice-cold 60% methanol.

-

Scrape the cells and transfer the extract to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and HPLC Analysis:

-

Reconstitute the dried extract in a small volume of HPLC mobile phase.

-

Inject the sample onto an anion-exchange HPLC column (e.g., Partisil-10 SAX).

-

Elute the metabolites using a gradient of a high-concentration phosphate buffer (e.g., from 5 mM to 750 mM ammonium phosphate, pH 3.5).

-

-

Detection and Quantification:

-

Use an in-line radiometric detector to monitor the radioactivity of the eluate.

-

Identify peaks corresponding to clevudine, CLV-MP, CLV-DP, and CLV-TP by comparing their retention times to known standards.

-

Quantify the amount of each metabolite by integrating the area under the respective peaks. Convert these values to pmol/10⁶ cells based on the specific activity of the radiolabeled drug and the initial cell count.

-

Caption: Experimental workflow for analyzing clevudine phosphorylation via HPLC.

Protocol: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for quantifying intracellular nucleoside triphosphates without requiring radiolabeling[8][9].

Methodology:

-

Cell Culture and Extraction: Follow steps 1 and 2 as described in the HPLC protocol (using non-labeled clevudine).

-

Sample Preparation: Reconstitute the dried extract in the initial mobile phase.

-

LC Separation:

-

Inject the sample into a liquid chromatography system.

-

Separate the metabolites using a suitable column, such as a reverse-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column.

-

-

MS/MS Detection:

-

Interface the LC system with a triple quadrupole mass spectrometer.

-

Use electrospray ionization (ESI) in negative ion mode.

-

Monitor specific precursor-to-product ion transitions for each metabolite (Multiple Reaction Monitoring - MRM) to ensure specificity and accurate quantification.

-

-

Quantification: Generate a calibration curve using known standards of clevudine and its phosphorylated forms to calculate the concentrations in the cell extracts.

Protocol: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a non-destructive technique that can identify and quantify phosphorus-containing compounds, including the different phosphate forms of clevudine[10][11].

Methodology:

-

Sample Preparation:

-

Culture and treat a large number of cells (typically >10⁷) to achieve a sufficient concentration of metabolites for NMR detection.

-

Perform metabolite extraction as described previously, ensuring all steps are taken to maintain sample integrity.

-

Reconstitute the final sample in a suitable NMR buffer containing a known concentration of a phosphorus reference standard (e.g., methylene diphosphonic acid) and D₂O for signal locking.

-

-

NMR Data Acquisition:

-

Acquire ³¹P NMR spectra on a high-field NMR spectrometer.

-

Use proton decoupling to simplify the spectrum and improve signal-to-noise[12].

-

Employ a sufficient relaxation delay and number of scans to ensure accurate quantification.

-

-

Data Analysis:

-

Process the resulting spectrum (Fourier transformation, phasing, and baseline correction).

-

Identify the signals corresponding to CLV-MP, CLV-DP (which will show two distinct phosphorus signals), and CLV-TP (which will show three distinct phosphorus signals) based on their characteristic chemical shifts[13].

-

Quantify the metabolites by integrating the signal intensities relative to the internal standard.

-

Innovations in Drug Delivery: Bypassing the Rate-Limiting Step

The identification of the first phosphorylation step as a potential rate-limiting factor and a contributor to off-target effects has spurred the development of prodrugs. ATI-2173 is a phosphoramidate prodrug of clevudine designed to deliver CLV-MP directly to the liver[14]. This strategy bypasses the initial, often inefficient, phosphorylation step, potentially enhancing the formation of the active CLV-TP in target hepatocytes while reducing systemic exposure to the parent drug[3][14].

References

- 1. researchgate.net [researchgate.net]

- 2. Clevudine in people with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clevudine | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 7. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]

- 10. mdpi.com [mdpi.com]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of Clevudine: A Technical Guide to its Pharmacokinetics in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics of clevudine triphosphate, the active antiviral form of the nucleoside analog clevudine, within hepatocytes. Clevudine has demonstrated potent activity against the Hepatitis B virus (HBV), and understanding its intracellular metabolism is crucial for optimizing therapeutic strategies and developing next-generation antiviral agents.[1] This document provides a comprehensive overview of the quantitative data, experimental protocols for its measurement, and the key biological pathways involved in its activation and mechanism of action.

Quantitative Pharmacokinetics of this compound

The efficacy of clevudine is directly linked to the intracellular concentration and persistence of its triphosphate form. The following table summarizes the key pharmacokinetic parameters of this compound in primary human hepatocytes, providing a quantitative basis for its once-daily dosing regimen.[1]

| Parameter | Cell Type | Clevudine Concentration | Value | Time to Peak (Tmax) | Reference |

| Intracellular Concentration (Cmax) | Primary Human Hepatocytes | 1 µM | 41.3 ± 8.4 pmols/10⁶ cells (~10 µM) | ~8 hours | [1] |

| Initial Half-life (t½) | Primary Human Hepatocytes | 1 µM | ~11 hours | N/A | [1] |

The Intracellular Activation Pathway of Clevudine

Clevudine, a synthetic thymidine nucleoside analog, must undergo a series of phosphorylation steps within the hepatocyte to become the pharmacologically active this compound.[2] This process is catalyzed by host cellular kinases. The conversion of clevudine monophosphate to the diphosphate form has been identified as the rate-limiting step in this activation cascade in primary human hepatocytes.[1]

Figure 1. Intracellular phosphorylation pathway of clevudine.

The phosphorylation cascade is initiated by Thymidine Kinase 2 (TK2) , which converts clevudine to its monophosphate form. Subsequently, Thymidylate Kinase (TMPK) catalyzes the phosphorylation of clevudine monophosphate to the diphosphate form.[3][4][5] The final and critical step is the conversion of clevudine diphosphate to the active this compound, a reaction likely catalyzed by Nucleoside Diphosphate Kinase (NDPK) , which is known to be responsible for the final phosphorylation of other nucleoside analogs.[6][7][8]

Mechanism of Antiviral Action

Once formed, this compound acts as a potent inhibitor of the HBV DNA polymerase, the enzyme essential for the replication of the viral genome.[2] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. The incorporation of this compound leads to premature chain termination, thereby halting viral replication.[2]

Figure 2. Mechanism of HBV DNA polymerase inhibition by this compound.

Experimental Protocols

The quantification of intracellular this compound is essential for pharmacokinetic studies. The following is a generalized protocol synthesized from established methods for analyzing intracellular nucleoside analogs.

Experimental Workflow

Figure 3. General workflow for quantifying intracellular this compound.

Detailed Methodology

4.2.1. Cell Culture and Treatment

-

Cell Seeding: Plate primary human hepatocytes or a human hepatoma cell line (e.g., HepG2) in collagen-coated multi-well plates at a desired density.

-

Cell Culture: Culture the cells in an appropriate medium (e.g., Williams' E medium for primary hepatocytes, DMEM for HepG2) at 37°C in a humidified atmosphere with 5% CO₂.

-

Clevudine Treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of clevudine (e.g., 1 µM). For time-course experiments, incubate the cells for various durations.

4.2.2. Cell Harvesting and Extraction

-

Washing: At the end of the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Cell Lysis and Extraction: Add ice-cold 60% methanol or 0.5 M perchloric acid to the cells to lyse them and precipitate proteins. Scrape the cells and collect the cell lysate.

-

Neutralization (if using perchloric acid): Neutralize the extract with potassium hydroxide.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

4.2.3. Sample Analysis by HPLC

-

Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column.

-

Mobile Phase: Employ a gradient elution using a low-concentration phosphate buffer (e.g., 0.02 M KH₂PO₄, pH 3.5) and a high-concentration phosphate buffer (e.g., 0.5 M KH₂PO₄, pH 3.5).

-

Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm. For studies with radiolabeled clevudine, a radioactivity detector would be used.

-

Quantification: Determine the concentration of this compound by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of this compound.

4.2.4. Sample Analysis by LC-MS/MS (for higher sensitivity and specificity)

-

Chromatographic System: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A reversed-phase column with an ion-pairing agent (e.g., tributylamine) in the mobile phase can be used for separation.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.

-

Quantification: Quantify the analyte using a stable isotope-labeled internal standard and a calibration curve.

Conclusion

The potent anti-HBV activity of clevudine is underpinned by its efficient intracellular conversion to the active triphosphate form, which exhibits a prolonged half-life within hepatocytes. This technical guide provides a foundational understanding of the key pharmacokinetic parameters, the metabolic activation pathway, the mechanism of action, and the experimental methodologies used to study this compound in a laboratory setting. This information is vital for the continued research and development of effective antiviral therapies for chronic Hepatitis B.

References

- 1. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 3. Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The mechanism of phosphorylation of anti-HIV D4T by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and degradation profile of Clevudine triphosphate

An In-Depth Technical Guide on the Stability and Degradation Profile of Clevudine Triphosphate

Introduction

Clevudine, a synthetic thymidine nucleoside analog of the unnatural L-configuration, is a potent antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Following administration, Clevudine is anabolized within hepatocytes to its active moiety, Clevudine 5'-triphosphate.[1] This active metabolite is the key effector molecule that inhibits HBV DNA polymerase, thereby suppressing viral replication.[2][3] The efficacy and dosing regimen of Clevudine are intrinsically linked to the intracellular stability and degradation profile of its triphosphate form. A long intracellular half-life ensures sustained antiviral pressure on the virus.[1] This technical guide provides a comprehensive overview of the stability and degradation of this compound, summarizing key pharmacokinetic data, outlining detailed experimental protocols, and visualizing relevant biochemical pathways.

Metabolic Stability and Intracellular Profile

The metabolic stability of this compound within the target hepatocyte is a critical determinant of its therapeutic efficacy. The molecule is not administered directly but is formed through a sequential phosphorylation cascade from the parent drug, Clevudine.

Intracellular Phosphorylation Pathway

Clevudine is efficiently phosphorylated in hepatocytes to its active triphosphate form.[4] This process is initiated by cytosolic deoxycytidine kinase, with potential contributions from thymidine kinase and mitochondrial deoxypyrimidine kinase.[3] The conversion of the 5'-monophosphate to the 5'-diphosphate is considered the rate-limiting step in this pathway.[4]

Intracellular Pharmacokinetics

Studies in primary human hepatocytes have demonstrated that this compound accumulates rapidly, reaching peak levels after approximately 8 hours.[4] The active metabolite exhibits a notable intracellular stability with a long half-life, which supports a once-daily dosing regimen.[1][4]

Table 1: Intracellular Pharmacokinetic Parameters of this compound

| Parameter | Value | Cell System | Reference |

|---|---|---|---|

| Initial Half-Life (t½) | ~11 hours | Primary Human Hepatocytes | [4] |

| Time to Peak (Tmax) | ~8 hours | Primary Human Hepatocytes | [4] |

| Avg. Concentration | 41.3 ± 8.4 pmols/10⁶ cells (~10 µM) | Primary Human Hepatocytes (incubated with 1 µM Clevudine) |[4] |

Chemical Stability and Degradation Profile

While specific forced degradation studies on this compound are not extensively published, its stability can be inferred from the general chemical nature of nucleoside triphosphates. The molecule's stability is largely dependent on the integrity of the triphosphate chain, which is susceptible to hydrolysis.

Predicted Degradation Pathways

The primary pathway for the non-enzymatic degradation of this compound is expected to be the hydrolysis of the phosphoanhydride bonds. This process can be catalyzed by acidic or alkaline conditions, leading to the sequential loss of phosphate groups to form the diphosphate, monophosphate, and ultimately the Clevudine nucleoside.

Table 2: Predicted Chemical Stability and Degradation of this compound

| Stress Condition | Predicted Reaction | Expected Stability |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Cleavage of phosphoanhydride bonds. | Labile. Degradation to diphosphate, monophosphate, and nucleoside. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Cleavage of phosphoanhydride bonds. | Labile. Degradation rate may differ from acidic conditions. |

| Oxidative Stress (e.g., H₂O₂) | Potential for oxidation of the sugar moiety or pyrimidine base, though the triphosphate chain is less susceptible. | Moderately Stable. |

| Thermal Stress | Increased rate of hydrolysis. | Labile at elevated temperatures. |

| Photostability | Potential for photolytic degradation depending on the chromophoric properties of the pyrimidine base. | Requires specific experimental evaluation. |

Mechanism of Action and Role of Stability

This compound acts as a noncompetitive inhibitor of HBV DNA polymerase.[5][6] It binds to the active site of the polymerase, inducing a conformational change that prevents the elongation of the viral DNA chain.[5] Unlike some nucleoside analogs, it does not act as a chain terminator by being incorporated into the DNA.[3][7] The sustained intracellular concentration and long half-life of this compound are crucial for maintaining this inhibitory pressure on the viral polymerase.

Experimental Protocols

Protocol 1: Determination of Intracellular Half-Life

This protocol is based on the methodology used to determine the stability of this compound in primary human hepatocytes.[4]

Objective: To measure the intracellular half-life of this compound.

Methodology:

-

Cell Culture: Plate primary human hepatocytes and allow them to adhere.

-

Drug Incubation: Incubate the cells with radiolabelled Clevudine (e.g., ¹⁴C-Clevudine) at a known concentration (e.g., 1 µM) for a sufficient duration to allow for peak triphosphate formation (e.g., 8-10 hours).

-

Wash and Chase: Remove the drug-containing medium, wash the cells with fresh medium to remove extracellular drug, and then add fresh drug-free medium.

-

Time-Course Sampling: Harvest cells at various time points post-wash (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold 60% methanol solution.

-

Analysis: Separate the parent drug and its phosphorylated metabolites (mono-, di-, and triphosphate) using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., anion-exchange).

-

Quantification: Quantify the amount of radiolabelled this compound at each time point using a radioactivity detector.

-

Data Analysis: Plot the logarithm of the this compound concentration against time. The half-life is calculated from the slope of the linear regression line of the elimination phase.

Protocol 2: Forced Chemical Degradation Study

This protocol outlines a standard procedure for assessing the chemical stability of this compound under stress conditions, adapted from general pharmaceutical stability testing guidelines.[8][9]

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 100°C).

-

Photodegradation: Expose the solution to UV light of a known wavelength and intensity.

-

-

Time-Course Sampling: Take aliquots from each stress condition at various time points. Neutralize the acidic and alkaline samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Interpretation:

-

Monitor the decrease in the peak area of the parent this compound.

-

Identify and characterize the structure of major degradation products based on their mass-to-charge (m/z) ratio and fragmentation patterns.

-

Determine the degradation kinetics (e.g., pseudo-first-order) by plotting the log of the remaining drug concentration versus time.[8][10]

-

Conclusion

This compound, the active form of the anti-HBV drug Clevudine, exhibits significant metabolic stability within hepatocytes, characterized by a long intracellular half-life of approximately 11 hours.[4] This stability is fundamental to its sustained antiviral activity and allows for effective viral suppression with once-daily dosing. Chemically, its stability is primarily dictated by the susceptibility of the triphosphate moiety to hydrolysis. A thorough understanding of this stability and degradation profile, as elucidated through the experimental protocols described herein, is essential for drug development professionals in optimizing formulation, predicting drug-drug interactions, and ensuring the overall therapeutic success of Clevudine.

References

- 1. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 2. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]

- 4. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Clevudine Triphosphate In Vitro Polymerase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevudine is a synthetic thymidine nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV). Following administration, clevudine is converted within hepatocytes to its active form, clevudine triphosphate. This active metabolite targets the HBV DNA polymerase, an essential enzyme for viral replication. Understanding the interaction between this compound and the viral polymerase is crucial for elucidating its mechanism of action and for the development of novel antiviral therapies. This document provides detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound against HBV polymerase.

This compound inhibits the HBV DNA polymerase through a noncompetitive mechanism.[1][2][3] This means it binds to a site on the enzyme distinct from the active site where natural deoxynucleoside triphosphates (dNTPs) bind, inducing a conformational change that inhibits the enzyme's function. This inhibitory action affects both the initial protein priming step and the subsequent DNA elongation phase of viral replication.[1][2]

Data Presentation

The inhibitory potency of clevudine and its triphosphate form has been quantified in various assays. The following tables summarize key quantitative data.

| Compound | Assay Type | Cell Line / System | Parameter | Value | Reference |

| Clevudine | Cell-Based Antiviral Assay | HepG2.2.15 | EC50 | 0.1 µM | [2] |

| Clevudine | Cell-Based Antiviral Assay | HepAD38 | EC50 | 0.1 µM | [2] |

| This compound | In Vitro HBV Endogenous Polymerase Assay | - | Ki | 0.68 µM | [1] |

| This compound | In Vitro HBV Polymerase Priming Assay | - | Observation | Strong inhibition of priming signal at 100 µM | [1] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

Two key in vitro assays are described below to assess the inhibitory effect of this compound on HBV polymerase activity: the HBV Polymerase Priming Assay and the HBV Endogenous Polymerase Assay (EPA).

In Vitro HBV Polymerase Priming Assay

This assay measures the initial step of HBV DNA synthesis, where the polymerase covalently attaches the first nucleotide to itself.[4]

a. Expression and Purification of HBV Polymerase:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK) 293T cells in complete DMEM/F12 (1:1) medium supplemented with 10% FBS, 100 U/mL penicillin, and 10 µg/mL streptomycin.[4]

-

Transfect the cells with a plasmid expressing a tagged (e.g., FLAG-tagged) HBV polymerase.[4]

-

Allow the cells to grow for two days post-transfection to express the polymerase.[4]

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with 1X PBS.[4]

-

Lyse the cells using a cold lysis buffer containing protease inhibitors.[4]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytoplasmic fraction with the HBV polymerase.[4]

-

Incubate the supernatant with anti-FLAG antibody-bound beads to immunoprecipitate the polymerase.[4]

-

b. Priming Reaction:

-

To the beads with the bound polymerase, add the priming buffer.

-

Add radiolabeled nucleotide triphosphates (e.g., [α-³²P]dGTP) to the reaction mixture.

-

To test the inhibitor, add varying concentrations of this compound to the reaction.

-

Incubate the reaction at room temperature with shaking for 4 hours.[4]

c. Detection of Priming:

-

Wash the beads to remove unincorporated nucleotides.[4]

-

Elute the protein from the beads using an SDS lysis buffer and heat.[4]

-

Separate the proteins by SDS-PAGE.[4]

-

Dry the gel and expose it to a phosphorimager screen or film to visualize the radiolabeled polymerase, indicating priming activity.[4] A reduction in the signal in the presence of this compound indicates inhibition.

HBV Endogenous Polymerase Assay (EPA)

This assay measures the DNA elongation activity of the HBV polymerase within isolated viral nucleocapsids.[1]

a. Isolation of HBV Nucleocapsids:

-

Source material can be from HBV-producing cell lines or patient serum.

-

Precipitate the viral particles from the source material.

-

Lyse the viral envelope to release the nucleocapsids.

-

Purify the nucleocapsids by centrifugation through a sucrose gradient.

b. Polymerase Reaction:

-

Resuspend the purified nucleocapsids in a reaction buffer containing dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dTTP) and varying concentrations of this compound.

-

Incubate the reaction at 37°C to allow for endogenous DNA synthesis.

c. Analysis of DNA Products:

-

Stop the reaction and extract the viral DNA.

-

Separate the DNA products by agarose gel electrophoresis.

-

Dry the gel and expose it to a phosphorimager screen or film to visualize the newly synthesized, radiolabeled viral DNA.

-

Quantify the signal to determine the level of inhibition by this compound.

Visualizations

Caption: Mechanism of action of Clevudine.

Caption: In vitro HBV polymerase assay workflows.

References

- 1. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ice-hbv.org [ice-hbv.org]

Application Notes and Protocols for Studying Viral Resistance Mechanisms Using Clevudine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevudine is a synthetic pyrimidine nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV).[1] Following administration, clevudine is phosphorylated within hepatocytes to its active form, Clevudine triphosphate.[2] This active metabolite serves as a crucial tool for investigating the mechanisms of viral resistance. This compound uniquely inhibits the HBV DNA polymerase through a non-competitive mechanism, targeting multiple stages of the viral replication cycle, including protein priming and DNA synthesis.[3][4] This multifaceted inhibition provides a valuable avenue for studying the emergence of drug-resistant HBV strains. Understanding the interactions between this compound and viral polymerase, both wild-type and mutant forms, is essential for the development of more effective and durable antiviral therapies.

These application notes provide detailed protocols for utilizing this compound to study viral resistance mechanisms, focusing on in vitro assays with HBV.

Data Presentation

Table 1: In Vitro Efficacy of Clevudine Against Wild-Type and Lamivudine-Resistant HBV

| HBV Strain | Genotype | IC50 (μM) | Cell Line | Reference |

| Wild-Type | D (ayw) | 0.9 | Human Hepatoma Cells | [4] |

| M204I Mutant | Not Specified | >20 | Huh7 | [5] |

| L180M + M204V Mutant | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Comparative Efficacy of Clevudine and Other Nucleoside Analogs Against Wild-Type HBV

| Compound | IC50 (μM) | Cell Line | Reference |

| Clevudine | 0.9 | Human Hepatoma Cells | [4] |

| Lamivudine | 0.01 - 3.3 | HBV DNA-transfected cells | [4] |

| Adefovir | 0.2 - 6.3 | Human Hepatoma Cells | [4] |

| Entecavir | Not Specified | Not Specified | Not Specified |

| Telbivudine | ~0.19 | HepG2 2.2.15 | [4] |

| Tenofovir | 2.5 | Human Hepatoma Cells | [4] |

Experimental Protocols

Protocol 1: Determination of the 50% Effective Concentration (EC50) of Clevudine in Cell Culture

This protocol describes the determination of the EC50 value of Clevudine against HBV in the HepG2.2.15 cell line, which stably expresses HBV.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Clevudine

-

96-well cell culture plates

-

Reagents for DNA extraction (e.g., QIAamp DNA Mini Kit)

-

Reagents for real-time quantitative PCR (qPCR)

Procedure:

-

Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Drug Preparation and Treatment:

-

Prepare a stock solution of Clevudine in sterile water or DMSO.

-

Perform serial dilutions of Clevudine to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the culture medium from the cells and replace it with a medium containing the different concentrations of Clevudine. Include a no-drug control.

-

-

Incubation: Incubate the cells for 6 days, changing the medium with freshly prepared Clevudine every 2 days.

-

Harvesting Supernatant: After 6 days, collect the cell culture supernatant for quantification of extracellular HBV DNA.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial kit according to the manufacturer's instructions.

-

Quantification of HBV DNA by qPCR:

-

Perform real-time qPCR to quantify the amount of HBV DNA in each sample. Use primers and probes specific for a conserved region of the HBV genome.

-

Generate a standard curve using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA.

-

-

Data Analysis:

-

Determine the percentage of inhibition of HBV replication for each Clevudine concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the Clevudine concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Protocol 2: Generation of Clevudine-Resistant HBV Mutants by Site-Directed Mutagenesis

This protocol outlines the procedure for introducing specific mutations into the HBV polymerase gene to study their effect on Clevudine susceptibility.

Materials:

-

Plasmid containing the wild-type HBV genome

-

Mutagenic primers containing the desired mutation (e.g., M204I)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the wild-type HBV plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

-

-

DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells via heat shock.

-

Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Plasmid Purification and Sequencing: Select several colonies, grow them in liquid culture, and purify the plasmid DNA. Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Protocol 3: HBV Endogenous Polymerase Assay (EPA)

This protocol describes a method to assess the activity of the HBV polymerase within intact viral nucleocapsids isolated from HBV-producing cells.

Materials:

-

HepG2.2.15 cells

-

Lysis buffer (50 mM Tris-HCl [pH 7.4], 1 mM EDTA, 1% NP-40)

-

MgCl2

-

DNase I

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM MgCl2, 50 mM NaCl, 1 mM DTT)

-

dATP, dGTP, dCTP (unlabeled)

-

[α-32P]dTTP

-

Reagents for Southern blotting or qPCR

Procedure:

-

Isolation of Intracellular Core Particles:

-

Lyse HepG2.2.15 cells with lysis buffer on ice.

-

Pellet the nuclei by centrifugation.

-

Treat the supernatant with DNase I to remove any contaminating cellular DNA.

-

-

Endogenous Polymerase Reaction:

-

Incubate the isolated core particles in the reaction buffer containing dATP, dGTP, dCTP, and [α-32P]dTTP. This allows the endogenous HBV polymerase to synthesize DNA using the viral pregenomic RNA as a template.

-

-

DNA Extraction: Extract the newly synthesized radiolabeled HBV DNA from the core particles.

-

Quantification of Polymerase Activity:

-

Southern Blotting: Separate the HBV DNA replicative intermediates by agarose gel electrophoresis, transfer to a membrane, and detect the radiolabeled DNA by autoradiography. The intensity of the bands corresponding to relaxed circular and single-stranded DNA reflects the polymerase activity.

-

qPCR: Alternatively, quantify the newly synthesized HBV DNA using real-time PCR.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for studying Clevudine resistance.

References

- 1. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]

Clevudine Triphosphate: A Tool for Elucidating DNA Polymerase Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clevudine, a synthetic thymidine nucleoside analog, has emerged as a valuable tool for the detailed investigation of DNA polymerase function, particularly in the context of antiviral drug development. Following intracellular phosphorylation to its active form, Clevudine triphosphate (CLV-TP), it exhibits potent inhibitory effects on viral DNA polymerases, most notably that of the Hepatitis B Virus (HBV). Its unique mechanism of action, which includes both competitive and non-competitive inhibition without incorporation into the nascent DNA chain, provides a distinct advantage for studying the intricacies of polymerase-substrate interactions and the dynamics of DNA synthesis.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for key experiments, and quantitative data to facilitate comparative studies.

Mechanism of Action